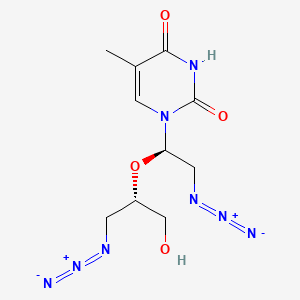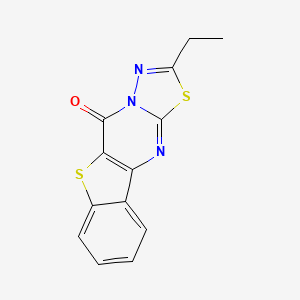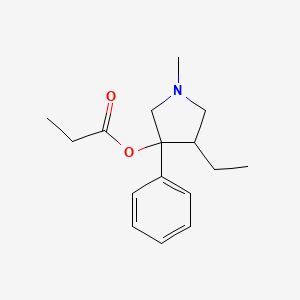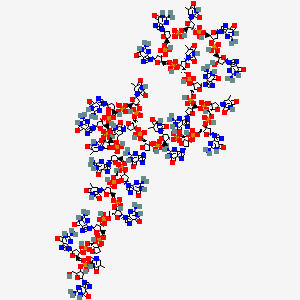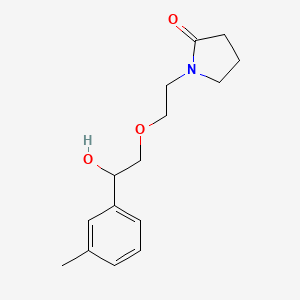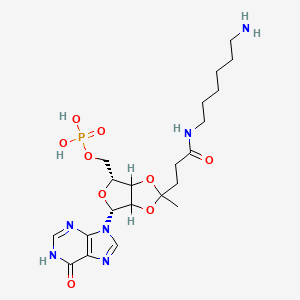
Ahxlvimp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ahxlvimp involves multiple steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the Levulinic Acid Amide: This step involves the reaction of levulinic acid with hexylamine to form the levulinic acid amide.
Acetal Formation: The next step is the formation of the acetal group by reacting the levulinic acid amide with inosine.
Phosphorylation: The final step involves the phosphorylation of the acetal group to form the monophosphate derivative.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.
化学反応の分析
Ahxlvimp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ahxlvimp has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development and therapeutic interventions. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of Ahxlvimp involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
類似化合物との比較
Ahxlvimp can be compared with other similar compounds, such as:
Inosine Monophosphate (IMP): this compound is structurally related to inosine monophosphate, but with additional functional groups that confer unique properties.
Levulinic Acid Derivatives: Compounds derived from levulinic acid share some structural similarities with this compound, but differ in their specific functional groups and reactivity.
Hexylamine Derivatives: this compound contains a hexylamine moiety, making it comparable to other hexylamine derivatives in terms of chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in research and industry.
特性
CAS番号 |
75204-35-2 |
|---|---|
分子式 |
C21H33N6O9P |
分子量 |
544.5 g/mol |
IUPAC名 |
[(4R,6R)-2-[3-(6-aminohexylamino)-3-oxopropyl]-2-methyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H33N6O9P/c1-21(7-6-14(28)23-9-5-3-2-4-8-22)35-16-13(10-33-37(30,31)32)34-20(17(16)36-21)27-12-26-15-18(27)24-11-25-19(15)29/h11-13,16-17,20H,2-10,22H2,1H3,(H,23,28)(H,24,25,29)(H2,30,31,32)/t13-,16?,17?,20-,21?/m1/s1 |
InChIキー |
CVBURHMMTROINS-HOHKOTIPSA-N |
異性体SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
正規SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




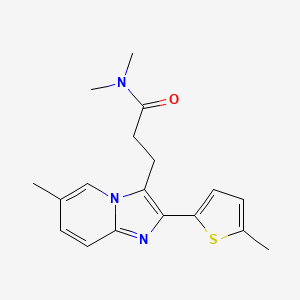
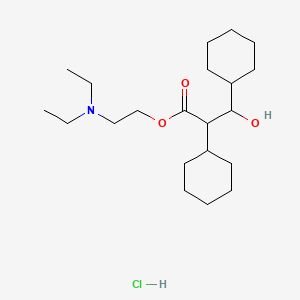
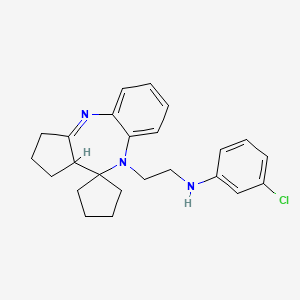
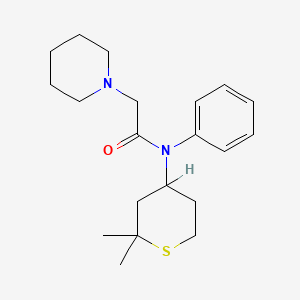
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)
